Technical Guide: Synthesis of (6-Fluoro-3-iodo-2-methylphenyl)methanol
Technical Guide: Synthesis of (6-Fluoro-3-iodo-2-methylphenyl)methanol
This guide details the synthesis protocol for (6-Fluoro-3-iodo-2-methylphenyl)methanol (CAS: 1149379-05-4), a critical building block in the development of KRAS G12C inhibitors (e.g., Sotorasib analogs).
The protocol prioritizes chemoselectivity (preserving the aryl iodide) and regiocontrol (installing iodine at the crowded C3 position).
Executive Summary
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Target Molecule: (6-Fluoro-3-iodo-2-methylphenyl)methanol
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CAS Number: 1149379-05-4
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Molecular Formula: C₈H₈FIO
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Molecular Weight: 266.05 g/mol
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Primary Application: Pharmacophore scaffold for covalent inhibitors (e.g., KRAS G12C), enabling acrylamide "warhead" attachment via the alcohol handle.
Retrosynthetic Analysis
The synthesis is best approached via the reduction of the corresponding benzoic acid . The core challenge lies in constructing the penta-substituted benzene ring with the correct regiochemistry for the iodine atom.
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Target: (6-Fluoro-3-iodo-2-methylphenyl)methanol
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Precursor: 6-Fluoro-3-iodo-2-methylbenzoic acid (CAS: 1149379-03-2)[1]
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Starting Material: 2-Fluoro-6-methylbenzoic acid (Commercially available)
Synthesis Workflow & Logic
The synthesis consists of two chemically distinct phases:[2][3][4][5][6]
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Electrophilic Aromatic Substitution (Iodination): Installing the iodine atom at the C3 position. This is the critical step due to competing directing effects and steric hindrance.
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Chemoselective Reduction: Converting the carboxylic acid to the benzyl alcohol without dehalogenating the sensitive aryl iodide.
Process Flow Diagram (Graphviz)
Caption: Step-wise synthetic pathway from 2-fluoro-6-methylbenzoic acid to the target alcohol.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Fluoro-3-iodo-2-methylbenzoic acid
Objective: Regioselective iodination of the aromatic ring.
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Mechanistic Insight: The starting material has two directing groups: Fluorine (C6) and Methyl (C2).
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Fluorine: Strong para-director. Directs to C3 .
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Methyl: Weak ortho/para-director. Directs to C3 (ortho) and C5 (para).
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Conflict: Both groups electronically activate C3. However, C3 is sterically crowded (flanked by Methyl and Carboxyl). C5 is less hindered. While C5 is often the kinetic product, the strong electronic influence of the fluorine (para-direction) allows for significant formation of the C3 isomer, especially under acidic conditions using N-iodosuccinimide (NIS).
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Protocol:
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Setup: Charge a round-bottom flask with 2-Fluoro-6-methylbenzoic acid (1.0 equiv) and Acetonitrile (MeCN) (10 vol).
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Activation: Add Trifluoroacetic acid (TFA) (0.2 equiv) as a catalyst to activate the NIS.
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Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C to control the exotherm.
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Reaction: Warm to room temperature (25°C) and stir for 12–24 hours. Monitor by HPLC.
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Note: Expect a mixture of 3-iodo (target) and 5-iodo (byproduct) isomers.
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Workup: Quench with saturated aqueous Sodium Thiosulfate (to remove excess iodine). Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification (Critical): The crude solid requires purification to remove the 5-iodo isomer.
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Method A (Scale-up): Recrystallization from Ethanol/Water or Toluene/Heptane.
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Method B (Lab): Flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).
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Target Yield: 40–60% (isolated pure isomer).
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Step 2: Reduction to (6-Fluoro-3-iodo-2-methylphenyl)methanol
Objective: Chemoselective reduction of the carboxylic acid to the alcohol without affecting the aryl iodide.
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Mechanistic Insight: Borane-THF (BH₃·THF) is the reagent of choice. Unlike Lithium Aluminum Hydride (LiAlH₄), which can cause debromination/deiodination via radical mechanisms or direct attack, Borane coordinates to the carbonyl oxygen of the carboxylate, facilitating rapid and selective reduction to the alcohol while leaving aryl halides intact.
Protocol:
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Setup: Dissolve 6-Fluoro-3-iodo-2-methylbenzoic acid (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (10 vol) under Nitrogen/Argon atmosphere.
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Addition: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M solution) (1.5 – 2.0 equiv).
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Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Stir until TLC/HPLC indicates consumption of the acid (approx. 2–4 hours).
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Quench: Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane and break the borate complex.
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Note: Vigorous bubbling will occur.[8]
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Workup: Concentrate the mixture under reduced pressure. Redissolve in EtOAc, wash with 1M HCl (to ensure complex breakdown) and saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.
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Purification: The product is typically clean enough for use. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Key Data & Parameters
| Parameter | Specification / Value | Notes |
| Starting Material | 2-Fluoro-6-methylbenzoic acid | Purity >98% recommended |
| Iodination Reagent | NIS / TFA | Superior regiocontrol over I₂/HIO₃ |
| Reduction Reagent | BH₃·THF | Critical: Avoid LiAlH₄ to prevent de-iodination |
| Temperature (Step 1) | 0°C → 25°C | Higher temps favor the unwanted 5-iodo isomer |
| Temperature (Step 2) | 0°C → 25°C | Control H₂ evolution |
| Expected Yield | 40-50% (Overall) | Limited by isomer separation in Step 1 |
| Appearance | White to Off-white Solid | Crystalline |
Analytical Characterization (Expected)
To validate the structure, specifically the position of the iodine:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 2.1–2.3 ppm (s, 3H): Methyl group (Ar-CH₃).
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δ 4.5–4.6 ppm (d, 2H): Benzylic protons (-CH₂OH).
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δ 5.2 ppm (t, 1H): Hydroxyl proton (-OH).
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Aromatic Region: Two protons.[9]
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H4 (meta to F): Doublet of doublets (coupling with H5 and F).
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H5 (ortho to F): Triplet/Multiplet pattern.
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Differentiation: The coupling constants will confirm the 1,2,3,6-substitution pattern versus the 1,2,5,6-isomer. The 3-iodo isomer places the iodine para to the fluorine, affecting the ¹⁹F NMR shift significantly.
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¹⁹F NMR:
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Distinct shift compared to the starting material due to the electronic environment change (Iodine is less electronegative but bulky).
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References
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Compound Registry: (6-Fluoro-3-iodo-2-methylphenyl)methanol. CAS No. 1149379-05-4.[8] BLD Pharm.[1] Link
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Acid Precursor: 6-Fluoro-3-iodo-2-methylbenzoic acid.[10] CAS No. 1149379-03-2.[1] BLD Pharm.[1] Link
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Synthetic Methodology (General): Reduction of Carboxylic Acids to Alcohols Using Borane-THF. Organic Chemistry Portal. Link
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Isomer Data: 2-Fluoro-6-iodobenzoic acid (Isomer comparison). CAS 111771-08-5.[10][11] ChemScene. Link
Sources
- 1. 124700-41-0|2-Fluoro-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
- 3. Synthesis method of 5-amidogen-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl) pyrazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 邻苯二甲酸二辛酯_MSDS_用途_密度_CAS号【117-81-7】_化源网 [chemsrc.com]
- 9. biomedres.us [biomedres.us]
- 10. 861905-94-4 | 3-Fluoro-4-methyl-5-iodobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. chemscene.com [chemscene.com]
